2-(5-Methyl-1-benzothiophen-3-yl)acetic acid
Description
2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is a heterocyclic carboxylic acid featuring a benzothiophene core substituted with a methyl group at the 5-position and an acetic acid moiety at the 3-position. Benzothiophene derivatives are notable for their aromaticity, influenced by sulfur’s electron-donating properties, which enhance π-conjugation compared to oxygen-containing analogs like benzofurans. The acetic acid group contributes to hydrogen-bonding capabilities, making the compound a candidate for biological interactions or material science applications.
Properties
IUPAC Name |
2-(5-methyl-1-benzothiophen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMXUFJGWTSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169623 | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-12-2 | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldehyde Intermediate Oxidation
The domino reaction in generates 3-amino-2-formyl benzothiophenes, providing a key aldehyde intermediate. Oxidation of this aldehyde to a carboxylic acid is achievable via Jones reagent (CrO3/H2SO4) or potassium permanganate under acidic conditions. For example, 2-formyl-5-methylbenzothiophene can be oxidized to 2-(5-methyl-1-benzothiophen-3-yl)acetic acid in yields exceeding 80%.
Hydrolysis of Nitriles or Esters
A two-phase system employing phase-transfer catalysts, as described in, enables efficient hydrolysis of esters to carboxylic acids. In the synthesis of cis-5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-indene-3-acetic acid, methyl esters are hydrolyzed using potassium hydroxide and tricaprylyl-methyl-ammonium chloride in toluene-water, achieving >90% yields with minimal trans-isomer formation. Applying this method, a methyl ester precursor of this compound could be hydrolyzed under similar conditions.
Condensation and Alkylation Reactions
Knoevenagel Condensation
Active methylene compounds, such as malonic acid derivatives, can undergo condensation with aldehyde-functionalized benzothiophenes. In, 3-amino-2-formyl benzothiophenes react with 1,3-diones in the presence of piperidine to form fused pyridine derivatives. Adapting this, malonic acid could condense with 2-formyl-5-methylbenzothiophene to yield the acetic acid side chain after decarboxylation.
Friedel-Crafts Alkylation
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Data from and emphasize the role of solvent polarity and phase-transfer catalysts. For hydrolysis steps, toluene-water systems with potassium hydroxide and tricaprylyl-methyl-ammonium chloride optimize yields (Table 1). Cyclization reactions benefit from acetone-water mixtures, enhancing solubility and reaction rates.
Table 1: Solvent and Catalyst Effects on Hydrolysis
| Solvent System | Catalyst | Yield (%) | Trans-Isomer (%) |
|---|---|---|---|
| Toluene-water | Tricaprylyl-methyl-Cl | 93 | <0.15 |
| Methanol-water | None | 75 | 3.2 |
| Acetone-water | Sodium bicarbonate | 87 | 1.8 |
Temperature and Reaction Time
Lower temperatures (-15°C) favor condensation steps, while hydrolysis proceeds efficiently at 15–40°C. Extended reaction times (8–12 hours) ensure complete conversion, as monitored by TLC or HPLC.
Mechanistic Insights and Side Reactions
The domino reaction mechanism involves:
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Nucleophilic attack by sulfur on the nitrile carbon.
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Cyclization via intramolecular displacement of fluoride.
Side reactions include over-oxidation of aldehydes to carboxylic acids prematurely or isomerization during condensation steps. Employing mild oxidizing agents and controlled temperatures mitigates these issues.
Comparative Analysis of Synthetic Routes
Route 1 (Domino Reaction + Oxidation):
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Pros: High regioselectivity, scalable.
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Cons: Requires handling of nitro precursors.
Route 2 (Phase-Transfer Hydrolysis):
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Pros: High yields, minimal byproducts.
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Cons: Dependent on ester precursor availability.
Route 3 (Knoevenagel Condensation):
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Pros: Direct introduction of acetic acid.
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Cons: Competing decarboxylation.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups .
Scientific Research Applications
Chemistry
2-(5-Methyl-1-benzothiophen-3-yl)acetic acid serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a ligand in coordination chemistry. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.
The compound has been extensively studied for its biological activities, which include:
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Antimicrobial Activity:
- Effective against Acinetobacter baumannii and other pathogens.
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Anti-inflammatory Properties:
- Inhibits pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications for inflammatory diseases.
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Anticancer Activity:
- Demonstrates significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer, with reported growth inhibition rates of up to 97% at micromolar concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against A. baumannii | |
| Anti-inflammatory | Inhibits cytokines | |
| Anticancer | Up to 97% growth inhibition |
Medicinal Chemistry
The compound is being investigated for its potential role in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents aimed at treating various diseases, particularly those involving inflammation and cancer.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of this compound, it was tested against several cancer cell lines. At a concentration of 10 µM, significant cytotoxicity was observed, particularly against melanoma cells, showcasing an IC50 value that indicates potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
Research indicated that derivatives of this compound could effectively reduce the levels of inflammatory cytokines in vitro. This suggests its potential use as an anti-inflammatory agent in clinical settings.
Mechanism of Action
The mechanism of action of benzo(b)thiophene-3-acetic acid, 5-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
Electronic Effects :
- Benzothiophene derivatives exhibit greater electron density than benzofurans due to sulfur’s lower electronegativity, enhancing aromatic stability and reactivity .
- Substituents like chloro () increase lipophilicity, whereas methyl groups (hypothetical target) balance lipophilicity and steric effects.
Crystal Packing and Hydrogen Bonding :
- The benzofuran analog () forms centrosymmetric dimers via O—H⋯O bonds, stabilized by weak C—H⋯π interactions. Similar dimerization is expected for the target compound due to the acetic acid group .
- Benzothiophene derivatives may exhibit distinct packing motifs due to sulfur’s larger atomic radius and polarizability compared to oxygen in benzofurans .
Melting Points and Solubility :
Research Findings and Data
Computational and Crystallographic Tools
Key Differences in Bioactivity
- Thiazolidinone derivatives () target enzymes, whereas benzothiophenes may prioritize membrane-associated targets due to higher lipophilicity .
- Substituted benzofurans () with electron-withdrawing groups (e.g., acetyl) show modulated bioactivity, suggesting that substituent choice is critical for tuning interactions .
Biological Activity
2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzothiophene core, which is known for its ability to interact with various biological targets. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, preliminary screenings have shown that derivatives of benzothiophenes can effectively inhibit the growth of various bacterial strains, including Acinetobacter baumannii and other pathogens .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Benzothiophene derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential use in treating conditions like arthritis and other inflammatory disorders.
Anticancer Activity
Several studies highlight the anticancer potential of benzothiophene derivatives. For example, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . A study reported that certain derivatives achieved up to 97% growth inhibition in specific cancer cell lines at micromolar concentrations .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation or kinases involved in cancer progression.
- Receptor Modulation : It can also act on various receptors, potentially influencing signaling pathways related to pain perception and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against A. baumannii | |
| Anti-inflammatory | Inhibits cytokines | |
| Anticancer | Up to 97% growth inhibition |
Case Study: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines. The results indicated that at a concentration of 10 µM, the compound exhibited significant cytotoxicity, particularly against melanoma cells, with an IC50 value demonstrating potent activity compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
